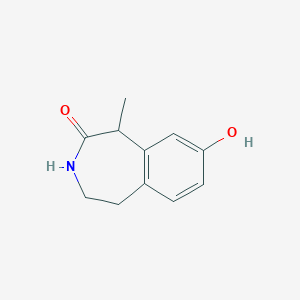
7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride gave a corresponding 2,2-dialkylated 1,3-dithiane, which was taken through to the dithiane derivative of the parent 2,3,4,5-tetrahydro-1H-2-benzazepin-4-one by desilylation, oxidation, and cyclisation via a reductive amination .Mecanismo De Acción
Target of Action
The primary target of 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one is the muscarinic (M3) receptors . These receptors play a crucial role in the nervous system, mediating various physiological functions such as smooth muscle contraction, heart rate modulation, and glandular secretion.
Mode of Action
7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one acts as a selective antagonist of the M3 receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, blocking the action of the neurotransmitter acetylcholine at the M3 receptors.
Biochemical Pathways
The compound’s antagonistic action on the M3 receptors affects the cholinergic pathway . This pathway is involved in transmitting signals in the nervous system. By blocking the M3 receptors, the compound can modulate the effects of acetylcholine, potentially altering various physiological responses such as smooth muscle contraction and glandular secretion.
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its antagonistic effect on the M3 receptors. By blocking these receptors, the compound can modulate the physiological responses mediated by the cholinergic pathway .
Propiedades
IUPAC Name |
7-hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-10-6-9(13)3-2-8(10)4-5-12-11(7)14/h2-3,6-7,13H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXKBCVWAPSDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCNC1=O)C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2850473.png)
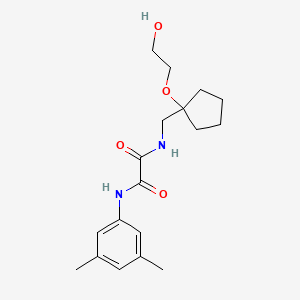
![2-(4-chlorophenyl)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2850476.png)
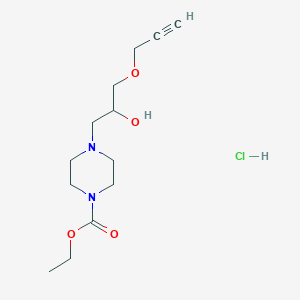
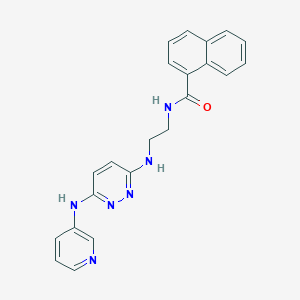
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2850482.png)
![N-(2,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2850484.png)
![4-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2850485.png)
![1-[1-(2-Methoxyethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2850486.png)
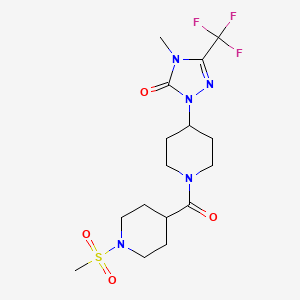
![3,3,3-trifluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2850489.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2850490.png)
![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2850491.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2850492.png)